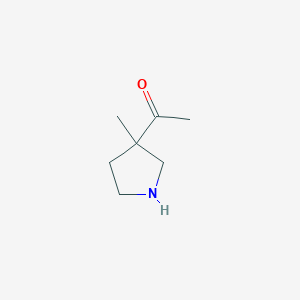

1-(3-Methylpyrrolidin-3-yl)ethan-1-one

CAS No.:

Cat. No.: VC17656746

Molecular Formula: C7H13NO

Molecular Weight: 127.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO |

|---|---|

| Molecular Weight | 127.18 g/mol |

| IUPAC Name | 1-(3-methylpyrrolidin-3-yl)ethanone |

| Standard InChI | InChI=1S/C7H13NO/c1-6(9)7(2)3-4-8-5-7/h8H,3-5H2,1-2H3 |

| Standard InChI Key | FXEOWMXUVAUAAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C1(CCNC1)C |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle with one nitrogen atom—substituted at the 3-position with both a methyl group and an acetylated ethyl chain. This arrangement creates a chiral center at the 3-carbon, yielding enantiomers that may exhibit divergent biological activities. The ketone group at the terminal position introduces a polarizable carbonyl, influencing hydrogen-bonding capacity and solubility.

Predicted Physicochemical Parameters

While experimental data for this specific compound remain limited , computational models provide insights into key properties:

| Property | Predicted Value |

|---|---|

| Partition coefficient (logP) | 0.85 ± 0.30 |

| Aqueous solubility (LogS) | -1.12 ± 0.50 |

| Polar surface area | 29.5 Ų |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 2 (ketone O, amine N) |

These values suggest moderate lipophilicity, aligning with the compound’s potential to cross biological membranes while retaining sufficient solubility for in vitro assays.

Synthetic Routes and Optimization Strategies

Retrosynthetic Analysis

A plausible synthesis begins with 3-methylpyrrolidine, which undergoes Friedel-Crafts acylation using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative pathways include:

-

Mannich Reaction: Condensation of pyrrolidine with formaldehyde and acetonitrile derivatives.

-

Reductive Amination: Ketone formation via oxidation of secondary alcohol intermediates, as seen in structurally related compounds .

Stereochemical Considerations

The 3-methyl substitution introduces stereochemical complexity. Asymmetric synthesis methods—such as chiral auxiliary-mediated alkylation or enzymatic resolution—could isolate enantiomers. For instance, lipase-catalyzed transesterification has been successfully applied to resolve racemic mixtures in analogous pyrrolidine systems .

Applications in Drug Discovery

Fragment-Based Drug Design (FBDD)

With a molecular weight < 200 Da, this compound serves as an ideal fragment for FBDD campaigns. Its rigidity (3 rotatable bonds) and fraction sp³ (0.43) meet criteria for "three-dimensional" fragment libraries, as exemplified by ChemDiv’s Beyond the Flatland collection .

Lead Optimization Scaffold

The molecule’s synthetic tractability enables derivatization at multiple sites:

-

Ketone reduction to secondary alcohol for solubility modulation

-

N-alkylation to enhance target engagement

-

Ring expansion to piperidine for altered conformational dynamics

Notably, fluorophenyl-containing analogs (e.g., P937-3972) demonstrate the feasibility of leveraging this core structure in protein-protein interaction inhibitors.

Future Research Directions

Experimental Characterization Priorities

-

Crystallographic studies to resolve absolute configuration

-

In vitro ADME profiling including CYP450 inhibition assays

-

Kinetic solubility measurements in biorelevant media

Therapeutic Area Exploration

-

Neurodegenerative diseases: MAO-B inhibition potential

-

Oncology: Sigma receptor-mediated apoptosis induction

-

Infectious diseases: Peptidomimetic antiviral design

This compound’s versatility positions it as a valuable asset in both academic and industrial drug discovery pipelines, meriting expanded investigation across multiple therapeutic domains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume